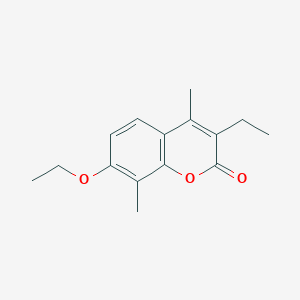
7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one, also known as ethylated coumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethylated coumarin has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant activity, which may help to protect against oxidative stress and cellular damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and associated tissue damage. In addition, 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin. One area of interest is its potential use as a fluorescent probe in biological imaging. It may also be investigated further as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. In addition, its potential as a fluorescent sensor for metal ions may be explored further, particularly in the field of environmental monitoring.
Conclusion:
In conclusion, 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin is a synthetic compound with a range of potential applications in scientific research. Its unique properties and potential biological effects make it an attractive target for further investigation. The synthesis method for this compound is relatively simple and yields a high purity product. However, its low solubility in water may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin and its potential applications in various scientific fields.
合成法
The synthesis of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin involves the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base catalyst. The resulting product is then treated with ethyl bromide and sodium ethoxide to form the final compound. This synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
Ethylated coumarin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a fluorescent sensor for metal ions.
特性
IUPAC Name |
7-ethoxy-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-11-9(3)12-7-8-13(17-6-2)10(4)14(12)18-15(11)16/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPCLBMVSHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)




![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)